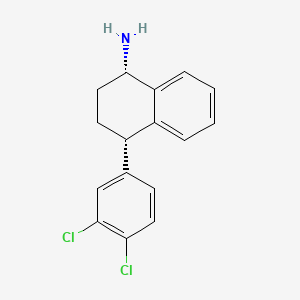

![molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4](/img/structure/B1148755.png)

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives typically involves a systematic approach, including condensation and alkylation reactions. Notably, the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation using different alkyl dibromide agents, is a common pathway. These processes yield a variety of pyrazolo[3,4-b]pyridine derivatives characterized by diverse substituents at key positions on the heterocyclic framework (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including this compound, often features significant intermolecular interactions, such as hydrogen bonding, π-π interactions, and halogen bonds, which influence their crystal packing and overall molecular geometry. X-ray crystallography studies reveal detailed insights into these interactions and the conformational preferences of these compounds in the solid state (Rodi et al., 2013).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines, including the 6-Bromo-3-iodo variant, participate in a variety of chemical reactions that underscore their versatility. These reactions include cyclization, condensation, and substitution reactions that enable the introduction of diverse functional groups, thereby altering their chemical properties for specific applications. Such chemical transformations are crucial for exploring the compound's utility in synthesizing biologically active molecules and materials with unique properties (Variya et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of bromo and iodo substituents affects its polarity, solubility in various solvents, and its thermal stability. These properties are essential for determining its suitability in different chemical processes and applications (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under various conditions, and its interaction with other chemical species, are key to its applications in synthesis and material science. Its reactivity with nucleophiles and electrophiles, participation in coupling reactions, and potential as a building block for more complex molecules highlight its importance in synthetic chemistry (Variya et al., 2019).

Applications De Recherche Scientifique

Kinase Inhibition

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is part of the pyrazolo[3,4-b]pyridine family, which has been extensively studied for its application in designing kinase inhibitors. The versatility of this scaffold stems from its ability to interact with kinases through multiple binding modes, making it a key element in the inhibition of a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, but it also forms other key interactions within the kinase pocket, enhancing potency and selectivity. The pyrazolo[3,4-b]pyridine's structural elements enable it to achieve multiple kinase binding modes, contributing significantly to the design of kinase inhibitors with improved activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Medicinal Chemistry and Drug Development

In the broader context of medicinal chemistry and drug development, heterocyclic N-oxide derivatives, including those synthesized from structures related to pyrazolo[3,4-b]pyridines, play a crucial role. These compounds are known for their versatility as synthetic intermediates and their biological significance, demonstrating a wide range of functionalities vital in areas such as catalyst design, asymmetric catalysis, and synthesis, as well as in the development of medications with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, by extension, illustrates the potential of pyrazolo[3,4-b]pyridine derivatives in advancing chemistry and drug development investigations (Li et al., 2019).

Synthesis of Complex Molecules

The synthesis of fused heterocyclic compounds is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) are highlighted as an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles, including pyrazolo[3,4-b]pyridine derivatives. This method enables the creation of complex molecules in a single step with higher selectivity, emphasizing the significance of this compound in contributing to the development of novel pharmaceutical compounds through green chemistry practices (Dhanalakshmi et al., 2021).

Safety and Hazards

The safety information for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine indicates that it is harmful if swallowed (H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZJNIJZDEBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one](/img/no-structure.png)

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)